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Compound of Interest

Compound Name: DS21360717

Cat. No.: B1192657

For researchers, scientists, and drug development professionals, understanding the selectivity
of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This
guide provides a comparative analysis of the cross-reactivity profile of DS21360717, a potent
FER tyrosine kinase inhibitor, with other kinases, benchmarked against another selective
inhibitor, TLO2-59.

DS21360717 has emerged as a powerful inhibitor of FER, a non-receptor tyrosine kinase
implicated in various cancers through its role in cell proliferation, migration, and survival
signaling pathways. However, the therapeutic window of any kinase inhibitor is critically
dependent on its specificity. This report summarizes the available data on the kinase selectivity
of DS21360717 and provides a direct comparison with TL02-59, an inhibitor primarily targeting
the myeloid Src-family kinase Fgr.

Kinase Inhibition Profile: DS21360717 vs. TL02-59

The cross-reactivity of DS21360717 was assessed against a panel of 64 kinases at a
concentration of 200 nM. For comparison, the selectivity of TL02-59 was determined using the
comprehensive KINOMEscan™ platform, screening against a panel of 456 kinases. The data
highlights the distinct selectivity profiles of these two inhibitors.
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. DS21360717 (% Inhibition TL02-59 (% of Control @
Kinase Target

@ 200 nM) 100 nM)
Primary Target
FER - -
Fgr - 0
Selected Off-Targets
AAK1 >90 1.8
ABL1 >90 2.3
AURKA >90 100
CLK1 >90 100
CLK4 >90 100
CSNKI1E >90 100
DMPK >90 100
FLT3 - 1.8
FYN >90 100
HCK - 0
LCK >90 100
LYN - 0
MAP4K4 >90 100
MYO3B >90 100
PHKG2 >90 100
ROCK2 >90 100
SRC >90 100
YES1 >90 100
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Note: For DS21360717, specific percentage inhibition values for kinases with >90% inhibition
were not publicly available. For TL02-59, the KINOMEscan data is presented as "% of Control",
where a lower percentage indicates stronger binding/inhibition.

Experimental Protocols
Kinase Selectivity Profiling of DS21360717

The kinase selectivity of DS21360717 was evaluated using a competitive binding assay. The
compound was screened at a concentration of 200 nM against a panel of 64 kinases. The
percentage of inhibition was determined by measuring the displacement of a fluorescently
labeled ligand from the kinase active site.

KINOMEscan™ Profiling of TL02-59

The kinase selectivity of TL02-59 was determined using the KINOMEscan™ platform
(DiscoverX). This assay is a competition-based binding assay where test compounds are
quantified by their ability to compete with an immobilized, active-site directed ligand for binding
to the kinase active site. The amount of kinase captured on the solid support is measured via
quantitative PCR (qPCR) of a DNA tag fused to the kinase. The results are reported as a
percentage of the DMSO control, where a lower value signifies a higher affinity of the
compound for the kinase.

Signaling Pathway and Experimental Workflow

To visualize the context of FER kinase inhibition and the general workflow of a kinase
selectivity screen, the following diagrams are provided.
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Caption: Simplified FER kinase signaling pathway and the point of inhibition by DS21360717.
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Caption: General experimental workflow for determining kinase inhibitor selectivity.

 To cite this document: BenchChem. [Unveiling the Selectivity of FER Kinase Inhibitor
DS21360717: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1192657#cross-reactivity-of-ds21360717-with-other-
kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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